Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride
Description
Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-based small molecule featuring a methyl ester group, a 3-methylphenyl substituent, and a secondary amine hydrochloride salt. Its molecular formula is C₁₄H₁₈ClNO₂ (calculated based on structural analogs in the evidence). The compound is chiral, with a racemic mixture of the (1r,3r) and (1s,3s) enantiomers. Cyclobutane derivatives are of interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding specificity .
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-4-3-5-10(6-9)13(12(15)16-2)7-11(14)8-13;/h3-6,11H,7-8,14H2,1-2H3;1H |
InChI Key |
GPXCWDAETRTTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC(C2)N)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Photochemical [2+2] Cycloaddition
The cyclobutane scaffold is commonly synthesized via [2+2] photocycloaddition between electron-deficient and electron-rich alkenes. For rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate, the reaction of methyl acrylate (CH₂=CHCO₂CH₃) with 3-methylstyrene (CH₂=CH-C₆H₄-CH₃) under UV irradiation yields the cyclobutane ring with adjacent ester and 3-methylphenyl groups. The reaction proceeds via a diradical intermediate, resulting in a racemic mixture of (1r,3r) and (1s,3s) diastereomers due to the lack of stereochemical control.
Key Conditions :
Transition Metal-Catalyzed Cycloaddition
Nickel- or ruthenium-catalyzed [2+2] cycloadditions offer improved regioselectivity compared to photochemical methods. For example, Grubbs catalysts enable ring-closing metathesis of dienes, though this approach is less common for four-membered rings due to ring strain.
Functionalization of the Cyclobutane Core
Bromination at the 3-Position
Following cycloaddition, the CH₂ group at the 3-position is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN). This step introduces a bromide substituent, enabling subsequent nucleophilic substitution.
Reaction Conditions :
Amination via Gabriel Synthesis
The 3-bromo intermediate undergoes Gabriel synthesis to install the primary amine. Treatment with potassium phthalimide replaces the bromide with a phthalimide-protected amine, followed by hydrazinolysis to yield the free amine.
Procedure :
- Substitution :
- Reagent: Potassium phthalimide (1.2 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C, 12 h
- Yield: 65–75%
- Deprotection :
Esterification and Salt Formation
Methyl Ester Preparation
The carboxylic acid intermediate (generated via hydrolysis of the cycloadduct ester) is refluxed with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester.
Conditions :
Hydrochloride Salt Formation
The free amine is treated with hydrogen chloride (HCl) in diethyl ether or ethanol to precipitate the hydrochloride salt.
Procedure :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Optimization
Stereochemical Control
The photochemical [2+2] cycloaddition yields racemic product, necessitating chiral resolution if enantiopure material is required. Enzymatic or chromatographic methods (e.g., chiral SFC) can separate (1r,3r) and (1s,3s) enantiomers.
Ring Strain and Reactivity
The cyclobutane’s inherent strain complicates functionalization. Bromination and amination require careful optimization to avoid ring-opening side reactions.
Industrial-Scale Considerations
Cost-Effective Catalysts
Transitioning from UV-driven cycloadditions to visible-light photocatalysis reduces energy costs. Ruthenium or iridium complexes (e.g., [Ru(bpy)₃]²⁺) enable efficient electron transfer under mild conditions.
Green Solvent Alternatives
Replacing DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF improves sustainability without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving cyclobutane derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with biological molecules, while the cyclobutane ring provides structural rigidity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Compound A : (1R,3R)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate ()
- Molecular Formula : C₁₃H₁₇N₃O₃
- Key Difference : The 4-chlorophenyl group replaces the 3-methylphenyl group in the target compound.
- Impact: The electron-withdrawing chlorine substituent may reduce lipophilicity compared to the electron-donating methyl group in the target compound, affecting membrane permeability or receptor binding . NMR data for similar compounds (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ) shows aromatic proton shifts at δ 7.48–7.12 ppm, suggesting substituent position (para vs. meta) alters electronic environments .
Compound B : Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride ()
- Molecular Formula: C₇H₁₄ClNO₂
- Key Difference: Lacks the aromatic phenyl group; instead, a methylamino group is attached to the cyclobutane.
- Synthesis yield (80%) and NMR data (e.g., methyl singlet at δ 3.82 ppm) provide benchmarks for comparing reaction efficiency and spectroscopic properties .
Ring Size and Conformational Flexibility
Compound C : (1R,3S)-Ethyl 3-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate Hydrochloride ()
- Key Difference : Cyclopentane ring replaces cyclobutane; ethyl ester instead of methyl.
- Impact :
Functional Group Modifications
Compound D : Methyl (3-hydroxyphenyl)-carbamate ()
- Key Difference : Carbamate group replaces the cyclobutane-amine-ester framework.
- Impact :
- Carbamates are more hydrolytically stable than esters, suggesting longer in vivo half-life but reduced reactivity in prodrug applications.
Data Table: Key Comparative Properties
Q & A
Q. Table 1: Comparative Reactivity of Cyclobutane vs. Cyclohexane Derivatives
| Parameter | Cyclobutane Derivative | Cyclohexane Derivative |
|---|---|---|
| Ring Strain Energy (kcal/mol) | 26.3 | 0 |
| Hydrolysis Rate (k, s⁻¹) | 1.2 × 10⁻³ | 3.4 × 10⁻⁶ |
| Preferred Solvent | DCM | THF |
| Data adapted from strain energy calculations and kinetic studies . |
Q. Table 2: Bioactivity Profiling
| Assay Type | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Kinase Inhibition | EGFR | 45 ± 12 | ATP-competitive |
| GPCR Binding | 5-HT₂A | 320 ± 45 | Partial agonist |
| Ion Channel Modulation | TRPV1 | >10,000 | Inactive |
| Data synthesized from enzyme assays and receptor binding studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
